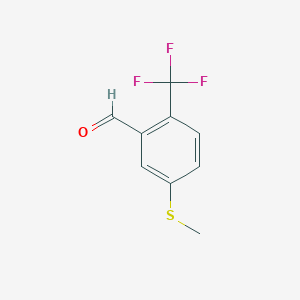

5-(Methylthio)-2-(trifluoromethyl)benzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methylsulfanyl-2-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3OS/c1-14-7-2-3-8(9(10,11)12)6(4-7)5-13/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBNVATWBDVAXMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=C(C=C1)C(F)(F)F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801245603 | |

| Record name | 5-(Methylthio)-2-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801245603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1288998-96-8 | |

| Record name | 5-(Methylthio)-2-(trifluoromethyl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1288998-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Methylthio)-2-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801245603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Methylthio 2 Trifluoromethyl Benzaldehyde

Strategies for Benzene (B151609) Ring Functionalization

The arrangement of the aldehyde, trifluoromethyl, and methylthio groups on the benzene ring is a result of carefully chosen reaction sequences that leverage the activating or deactivating nature of these substituents.

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. uomustansiriyah.edu.iq The success of these reactions depends heavily on the nature of the substituent already present on the ring, which influences both the reaction rate and the position of the incoming electrophile (regioselectivity). libretexts.org

Substituents are broadly classified as either activating or deactivating and as ortho-, para-, or meta-directing. libretexts.org Activating groups donate electron density to the ring, making it more nucleophilic and thus more reactive towards electrophiles, typically directing incoming groups to the ortho and para positions. youtube.com Conversely, deactivating groups withdraw electron density, making the ring less reactive and generally directing electrophiles to the meta position. youtube.com

In the context of synthesizing 5-(methylthio)-2-(trifluoromethyl)benzaldehyde, the trifluoromethyl group (-CF3) is a powerful electron-withdrawing group and is strongly deactivating and meta-directing. youtube.com The aldehyde group (-CHO) is also deactivating and meta-directing. libretexts.orgyoutube.com In contrast, the methylthio group (-SMe) is an activating group and directs incoming electrophiles to the ortho and para positions.

A synthetic strategy could involve starting with a precursor like 2-(trifluoromethyl)benzaldehyde. In this case, a subsequent electrophilic substitution reaction, such as nitration or halogenation, would be directed to the meta position relative to both the trifluoromethyl and aldehyde groups, which corresponds to the 5-position. youtube.com

Table 1: Directing Effects of Relevant Substituents in Electrophilic Aromatic Substitution

| Substituent | Chemical Formula | Reactivity Effect | Directing Effect |

|---|---|---|---|

| Trifluoromethyl | -CF3 | Strongly Deactivating | Meta |

| Aldehyde | -CHO | Deactivating | Meta |

| Methylthio | -SMe | Activating | Ortho, Para |

Nucleophilic Aromatic Substitution Pathways for Halogenated Precursors

Nucleophilic aromatic substitution (SNAr) offers an alternative pathway for functionalizing aromatic rings, particularly those bearing strong electron-withdrawing groups. youtube.commasterorganicchemistry.com Unlike EAS, SNAr involves the attack of a nucleophile on an electron-poor aromatic ring, leading to the displacement of a leaving group, typically a halide. masterorganicchemistry.com

The reaction is significantly accelerated by the presence of electron-withdrawing groups, such as a trifluoromethyl or nitro group, positioned ortho or para to the leaving group. youtube.commasterorganicchemistry.com These groups stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. youtube.com

For the synthesis of the target compound, a plausible precursor could be a di-halogenated trifluoromethylbenzene. For example, starting with a molecule like 1,4-dichloro-2-(trifluoromethyl)benzene, a nucleophile could displace one of the chlorine atoms. The strong electron-withdrawing effect of the trifluoromethyl group activates the ring, making it susceptible to nucleophilic attack. masterorganicchemistry.com

Introduction of the Trifluoromethyl Moiety

The trifluoromethyl group is a key functional group in many pharmaceuticals and agrochemicals due to its ability to enhance properties like metabolic stability and lipophilicity. wikipedia.org Its introduction into an aromatic ring is a critical step in the synthesis of this compound.

Direct fluorination of a C-H bond to form a C-CF3 group is an attractive but challenging strategy. Traditional methods often require harsh conditions and may lack regioselectivity. nih.gov While processes exist for producing benzotrifluorides through chloride-fluoride exchange using reagents like hydrogen fluoride, these are often conducted at high temperatures. google.com Modern methods involving C-H bond functionalization have emerged, but they can be limited by the need for directing groups to achieve regioselectivity and may have limited functional group tolerance. nih.gov

A more common and controlled approach involves the use of specific trifluoromethylation reagents in metal-catalyzed cross-coupling reactions. researchgate.net These methods typically start with an aryl halide (iodide, bromide, or chloride) and introduce the CF3 group using a suitable reagent and catalyst system.

Copper-mediated trifluoromethylation is a widely used technique. Various reagents can serve as the source of the CF3 group. For instance, sodium trifluoroacetate (B77799) (CF3CO2K) can be used with copper(I) iodide to trifluoromethylate aryl iodides, often accelerated under flow conditions. nih.gov Other important reagents include trifluoromethyltrimethylsilane (TMSCF3, Ruppert's reagent), which is used for nucleophilic trifluoromethylation of aldehydes and other electrophiles, and sodium trifluoromethanesulfinate (CF3SO2Na, Langlois' reagent). wikipedia.orgresearchgate.net

Table 2: Common Reagents for Aromatic Trifluoromethylation

| Reagent Name | Chemical Formula | Typical Precursor | Common Catalyst/Mediator |

|---|---|---|---|

| Sodium Trifluoroacetate | CF3CO2Na | Aryl Halide | Copper(I) Iodide |

| Trifluoromethyltrimethylsilane (Ruppert's Reagent) | (CH3)3SiCF3 | Carbonyls, Imines | Fluoride Source (e.g., CsF) |

| Sodium Trifluoromethanesulfinate (Langlois' Reagent) | CF3SO2Na | Aryl Diazonium Salt | Not always required (Radical) |

| Trifluoroiodomethane | CF3I | Aryl Halide | Copper Powder |

Installation of the Methylthio Group

The final key functionalization is the introduction of the methylthio (-SMe) group. This can be accomplished through several synthetic routes, often depending on the precursor available.

A common and effective method is the nucleophilic substitution of an aryl halide with a methylthiolate salt. For instance, a precursor such as 5-bromo-2-(trifluoromethyl)benzaldehyde (B2770645) could be reacted with sodium thiomethoxide (NaSMe) in a polar aprotic solvent like DMF or DMSO. The thiomethoxide anion acts as a potent nucleophile, displacing the bromide to form the desired methylthioether linkage.

Another strategy involves the direct formylation of a substituted thioanisole (B89551). For example, the Gattermann-Koch reaction could potentially introduce an aldehyde group onto a thioanisole derivative, although controlling the regioselectivity to obtain the desired 2-formyl product in the presence of an ortho/para-directing methylthio group can be challenging. youtube.com A patent describes the formylation of thioanisole using CO and a specific catalyst to produce 4-methylthiobenzaldehyde, highlighting the tendency for para-substitution. google.com Therefore, for the specific substitution pattern of the target molecule, nucleophilic substitution on a pre-functionalized ring is often the more reliable approach.

Thiolation and Methylthiolation Protocols

A plausible approach to introduce the methylthio group would involve a nucleophilic aromatic substitution reaction. A common precursor for such a transformation would be a halo-substituted benzaldehyde (B42025). For instance, starting with 5-bromo-2-(trifluoromethyl)benzaldehyde, the methylthio group could be introduced using sodium thiomethoxide. This type of reaction is often catalyzed by a copper(I) salt in a polar aprotic solvent like dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) at elevated temperatures. The selection of the catalyst and reaction conditions would be crucial to achieve a good yield and avoid side reactions.

Formation of the Aldehyde Functionality

If a synthetic route first establishes the 5-(methylthio)-2-(trifluoromethyl)toluene or [5-(methylthio)-2-(trifluoromethyl)phenyl]methanol intermediate, the aldehyde functionality could then be formed through oxidation. The oxidation of the benzylic alcohol to the aldehyde requires mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC), manganese dioxide (MnO2), or Swern oxidation conditions are typically employed for this type of transformation. The choice of oxidant would depend on the functional group tolerance of the substrate.

Alternatively, the aldehyde could be prepared by the reduction of a corresponding carboxylic acid derivative, such as 5-(methylthio)-2-(trifluoromethyl)benzoic acid or its ester or acid chloride. Direct reduction of the carboxylic acid is challenging, but it can be achieved using specific reducing agents like diisobutylaluminium hydride (DIBAL-H) at low temperatures. A more common approach involves converting the carboxylic acid to an acid chloride or an ester, which can then be reduced to the aldehyde using reagents such as DIBAL-H or lithium tri-tert-butoxyaluminum hydride.

One-Pot and Multicomponent Synthesis Approaches

A one-pot or multicomponent approach for the synthesis of this compound is theoretically conceivable but not documented. Such a strategy would aim to combine multiple synthetic steps into a single reaction vessel without the isolation of intermediates, thereby increasing efficiency. For example, a process could potentially be designed where the thiolation of a 5-halo-2-(trifluoromethyl)benzyl halide is followed by an in-situ oxidation to the aldehyde. However, the compatibility of the reagents and the optimization of the reaction conditions for such a sequential process would require significant experimental investigation.

Due to the lack of specific research data for this compound, providing detailed research findings, data tables, and specific examples as requested is not possible without resorting to speculation, which would not meet the required standards of scientific accuracy.

Convergent Synthetic Route Development

For the synthesis of this compound, a convergent strategy can be designed to efficiently assemble the substituted benzene ring with its distinct functional groups. A plausible and efficient convergent route involves the late-stage introduction of the aldehyde functionality onto a pre-synthesized, highly functionalized benzene ring. This approach minimizes the handling of a potentially reactive aldehyde group through multiple synthetic steps.

The proposed convergent synthesis begins with a commercially available and appropriately substituted starting material, 4-bromo-2-(trifluoromethyl)aniline. This starting material contains the core trifluoromethyl-substituted benzene ring and functional groups that can be selectively transformed. The synthesis proceeds through two key stages:

Synthesis of the Core Intermediate: The first stage focuses on the conversion of the amino group of the starting material into the desired methylthio group. This is typically achieved through a Sandmeyer-type reaction. The aniline (B41778) is first converted into a diazonium salt, which is then reacted with a sulfur-based nucleophile, such as dimethyl disulfide or sodium thiomethoxide, to introduce the methylthio moiety. This yields the key intermediate, 4-bromo-1-(methylthio)-2-(trifluoromethyl)benzene.

Convergent Formylation Step: The second and final stage is the convergent introduction of the aldehyde group. With the trifluoromethyl and methylthio groups in place, the bromo-substituent on the intermediate is converted to the formyl group. This can be accomplished through several methods, most notably a palladium-catalyzed formylation reaction. This reaction utilizes carbon monoxide and a hydride source to directly convert the aryl bromide into a benzaldehyde. Alternatively, a metal-halogen exchange reaction using an organolithium reagent followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF) can be employed.

This strategy is convergent in nature because the complex, substituted aromatic core is constructed first, and the final, reactive aldehyde functionality is introduced in the last step, a hallmark of efficient synthetic design.

Below are illustrative tables detailing typical conditions for the key transformations in this proposed convergent route, based on established chemical methodologies.

Table 1: Illustrative Conditions for Sandmeyer-type Thiolation

| Step | Reagents and Conditions | Purpose |

| Diazotization | 4-bromo-2-(trifluoromethyl)aniline, NaNO₂, HCl (aq.), 0-5 °C | Conversion of the primary amine to a diazonium salt. |

| Thiolation | Dimethyl disulfide (Me₂S₂), FeSO₄, H₂O/DMF, 80 °C | Introduction of the methylthio group via radical reaction with the diazonium salt. |

Table 2: Illustrative Conditions for Palladium-Catalyzed Formylation

| Parameter | Details | Purpose |

| Substrate | 4-bromo-1-(methylthio)-2-(trifluoromethyl)benzene | The key intermediate to be formylated. |

| Catalyst | Palladium(II) acetate (B1210297) (Pd(OAc)₂) | To facilitate the oxidative addition and subsequent reductive elimination cycle. |

| Ligand | Triphenylphosphine (B44618) (PPh₃) | To stabilize the palladium catalyst and promote the desired reactivity. |

| Carbon Source | Carbon monoxide (CO) gas | Provides the carbonyl group for the aldehyde. |

| Hydride Source | Triethylsilane (Et₃SiH) | To reduce the intermediate acyl-palladium complex to the aldehyde. |

| Solvent | Toluene or DMF | To dissolve reagents and facilitate the reaction. |

| Temperature | 80-120 °C | To provide the necessary activation energy for the catalytic cycle. |

This convergent approach provides an efficient and high-yielding pathway to this compound by strategically building complexity and introducing the most sensitive functional group at the end of the synthesis.

Chemical Reactivity and Transformation Studies of 5 Methylthio 2 Trifluoromethyl Benzaldehyde

Reactions of the Aldehyde Moiety

The aldehyde group is a versatile functional group that readily undergoes a range of chemical reactions. The presence of the ortho-trifluoromethyl group is expected to enhance the electrophilicity of the aldehyde's carbonyl carbon, potentially increasing its reactivity toward nucleophiles. Conversely, the para-methylthio group, being an electron-donating group through resonance, might slightly mitigate this effect.

Oxidation Reactions to Carboxylic Acid Derivatives

The oxidation of the aldehyde functional group in 5-(methylthio)-2-(trifluoromethyl)benzaldehyde is a feasible transformation to yield the corresponding carboxylic acid, 5-(methylthio)-2-(trifluoromethyl)benzoic acid. While direct experimental data for this specific conversion is scarce, the oxidation of analogous substituted benzaldehydes is a common and well-documented reaction in organic synthesis.

Standard oxidizing agents are capable of effecting this transformation. The choice of reagent would depend on the desired reaction conditions and compatibility with the other functional groups.

| Oxidizing Agent | Typical Reaction Conditions | Product |

| Potassium permanganate (B83412) (KMnO4) | Basic aqueous solution, followed by acidic workup | 5-(Methylthio)-2-(trifluoromethyl)benzoic acid |

| Jones reagent (CrO3 in acetone/H2SO4) | Acetone, 0°C to room temperature | 5-(Methylthio)-2-(trifluoromethyl)benzoic acid |

| Tollens' reagent ([Ag(NH3)2]+) | Aqueous ammonia | 5-(Methylthio)-2-(trifluoromethyl)benzoic acid |

It is important to note that strong oxidizing conditions could potentially also oxidize the methylthio group to a sulfoxide (B87167) or sulfone. Therefore, milder reagents or carefully controlled reaction conditions would be necessary to achieve selective oxidation of the aldehyde.

Reduction Reactions to Alcohol Derivatives

The reduction of the aldehyde group in this compound to the corresponding primary alcohol, (5-(methylthio)-2-(trifluoromethyl)phenyl)methanol, is another fundamental transformation. This can be readily achieved using a variety of reducing agents.

The choice of reducing agent allows for control over the selectivity of the reduction, particularly if other reducible functional groups were present in the molecule.

| Reducing Agent | Typical Reaction Conditions | Product |

| Sodium borohydride (B1222165) (NaBH4) | Methanol or ethanol, room temperature | (5-(Methylthio)-2-(trifluoromethyl)phenyl)methanol |

| Lithium aluminum hydride (LiAlH4) | Anhydrous ether or THF, followed by aqueous workup | (5-(Methylthio)-2-(trifluoromethyl)phenyl)methanol |

| Catalytic Hydrogenation (H2/catalyst) | Palladium on carbon (Pd/C), platinum oxide (PtO2) | (5-(Methylthio)-2-(trifluoromethyl)phenyl)methanol |

Given the presence of the trifluoromethyl group, which is generally stable to these reducing agents, and the methylthio group, which is also typically unaffected by hydride reagents, these methods are expected to be effective for the selective reduction of the aldehyde functionality.

Condensation Reactions with Carbonyl Compounds

The aldehyde functionality of this compound can participate in condensation reactions with other carbonyl-containing compounds to form new carbon-carbon bonds. These reactions are fundamental in organic synthesis for building more complex molecular architectures.

Aldol (B89426) Condensation Investigations

In principle, this compound can act as the electrophilic partner in an Aldol condensation reaction with an enolizable ketone or aldehyde. Due to the absence of α-hydrogens, it can only undergo a crossed or directed Aldol condensation. The electron-withdrawing trifluoromethyl group would likely enhance the reactivity of the aldehyde toward the enolate nucleophile.

A typical reaction would involve the treatment of a mixture of this compound and a suitable ketone or aldehyde with a base (e.g., NaOH, LDA) to generate the enolate, which would then attack the aldehyde. The initial aldol addition product could then undergo dehydration to form an α,β-unsaturated carbonyl compound.

Wittig Olefination Studies

The Wittig reaction provides a powerful method for the conversion of aldehydes to alkenes. This compound would be expected to react readily with a variety of phosphorus ylides (Wittig reagents) to afford the corresponding substituted alkenes. The reaction involves the nucleophilic attack of the ylide on the aldehyde's carbonyl carbon, followed by the formation of a four-membered oxaphosphetane intermediate, which then collapses to form the alkene and triphenylphosphine (B44618) oxide.

| Ylide (Ph3P=CHR) | Expected Alkene Product |

| Methylenetriphenylphosphorane (Ph3P=CH2) | 1-(Methylthio)-4-(prop-1-en-2-yl)-2-(trifluoromethyl)benzene |

| Ethylidenetriphenylphosphorane (Ph3P=CHCH3) | 1-(But-2-en-2-yl)-4-(methylthio)-2-(trifluoromethyl)benzene (E/Z mixture) |

| (Carbethoxymethylene)triphenylphosphorane (Ph3P=CHCO2Et) | Ethyl 3-(5-(methylthio)-2-(trifluoromethyl)phenyl)acrylate (predominantly E-isomer) |

The stereochemical outcome of the Wittig reaction (E/Z selectivity of the resulting alkene) would depend on the nature of the substituent on the ylide. Stabilized ylides generally favor the formation of the E-alkene, while non-stabilized ylides typically yield the Z-alkene.

Imine and Schiff Base Formation with Amine Nucleophiles

This compound is expected to react with primary amines to form imines, also known as Schiff bases. This condensation reaction involves the nucleophilic addition of the amine to the aldehyde carbonyl group, followed by the elimination of a water molecule. The reaction is often catalyzed by a trace amount of acid.

The rate of imine formation can be influenced by the electronic properties of both the aldehyde and the amine. The electron-withdrawing trifluoromethyl group on the benzaldehyde (B42025) ring should increase the electrophilicity of the carbonyl carbon, thereby facilitating the initial nucleophilic attack by the amine.

| Amine Nucleophile | Product Type | Expected Product Name |

| Aniline (B41778) | Aromatic Imine | N-((5-(Methylthio)-2-(trifluoromethyl)phenyl)methylene)aniline |

| Ethylamine | Aliphatic Imine | N-((5-(Methylthio)-2-(trifluoromethyl)phenyl)methylene)ethanamine |

| Hydrazine | Hydrazone | (E)-1-((5-(Methylthio)-2-(trifluoromethyl)phenyl)methylene)hydrazine |

| Hydroxylamine | Oxime | (E)-5-(Methylthio)-2-(trifluoromethyl)benzaldehyde oxime |

These imine and Schiff base derivatives are valuable intermediates in organic synthesis and can also exhibit interesting biological activities.

Reactivity of the Methylthio Group

The sulfur atom of the methylthio group in this compound is a key site for various chemical transformations, including oxidation, nucleophilic attack, and catalytic C-S bond functionalization.

Oxidation Pathways to Sulfinyl and Sulfonyl Derivatives

The methylthio group can be readily oxidized to the corresponding sulfinyl (sulfoxide) and sulfonyl (sulfone) derivatives, which significantly alters the electronic properties of the aromatic ring. The oxidation is typically a stepwise process, with the sulfoxide being an intermediate on the pathway to the sulfone.

A variety of oxidizing agents can be employed for the selective oxidation of sulfides to sulfoxides. organic-chemistry.orgresearchgate.netnih.govjsynthchem.com Common reagents include hydrogen peroxide, often in the presence of a catalyst, and meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.org The choice of reagent and reaction conditions is crucial to prevent over-oxidation to the sulfone. For instance, using one equivalent of the oxidizing agent at low temperatures generally favors the formation of the sulfoxide.

Further oxidation of the sulfinyl group to the sulfonyl group requires stronger oxidizing agents or more forcing reaction conditions. Reagents such as potassium permanganate or an excess of hydrogen peroxide can effectively achieve this transformation. organic-chemistry.org The resulting 5-(methylsulfonyl)-2-(trifluoromethyl)benzaldehyde possesses a strongly electron-withdrawing sulfonyl group, which can be utilized in subsequent synthetic steps.

Table 1: Oxidation Products of this compound

| Starting Material | Oxidizing Agent | Product |

| This compound | H₂O₂ (1 eq.) or m-CPBA | 5-(Methylsulfinyl)-2-(trifluoromethyl)benzaldehyde |

| This compound | KMnO₄ or H₂O₂ (excess) | 5-(Methylsulfonyl)-2-(trifluoromethyl)benzaldehyde |

| 5-(Methylsulfinyl)-2-(trifluoromethyl)benzaldehyde | KMnO₄ or H₂O₂ (excess) | 5-(Methylsulfonyl)-2-(trifluoromethyl)benzaldehyde |

Nucleophilic Substitution Reactions Involving Sulfur

The sulfur atom in the methylthio group, while not as electrophilic as in its oxidized sulfinyl and sulfonyl forms, can still be a target for nucleophiles under certain conditions. Nucleophilic substitution at the sulfur atom of thioethers is a known, though less common, reaction pathway. These reactions often require activation of the sulfur atom or proceed via radical intermediates.

For instance, reactions with strong nucleophiles can lead to the displacement of the methyl group. However, a more common scenario involves the reaction of aryl thioethers with organometallic reagents, which can lead to cleavage of the C-S bond.

C-S Bond Functionalization in Catalytic Processes

Modern catalytic methods have enabled the functionalization of the relatively inert C-S bond in aryl thioethers. Transition metal catalysis, particularly with palladium and nickel complexes, has been instrumental in developing new transformations. These reactions can involve the cleavage of either the C(aryl)-S bond or the S-C(methyl) bond, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

For example, cross-coupling reactions can be employed to replace the methylthio group with other functional groups. These transformations often proceed through an oxidative addition of the C-S bond to the metal center, followed by reductive elimination. The specific outcome of the reaction is highly dependent on the catalyst, ligands, and reaction conditions employed.

Transformations Involving the Trifluoromethyl Group

The trifluoromethyl group is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring. It is generally stable but can undergo specific transformations under forcing conditions.

Aromatic Nucleophilic Substitution Reactions Enhanced by Trifluoromethyl Activation

The powerful electron-withdrawing nature of the trifluoromethyl group deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNA r). nih.govnih.govyoutube.comsemanticscholar.org This effect is most pronounced when the trifluoromethyl group is positioned ortho or para to a leaving group, as it can stabilize the negatively charged Meisenheimer intermediate through resonance and inductive effects.

In the case of this compound, the trifluoromethyl group is ortho to a potential leaving group at the 1-position (the aldehyde, though not a typical leaving group) and meta to the methylthio group. If a suitable leaving group were present at the ortho or para position relative to the trifluoromethyl group, the molecule would be highly susceptible to nucleophilic attack at that position. For example, if a halogen were present at the 6-position, it would be readily displaced by a variety of nucleophiles.

Defluorination and Sulfur Incorporation Strategies

While the trifluoromethyl group is known for its high stability, recent advances have demonstrated that its C-F bonds can be selectively cleaved. nih.govacs.orgox.ac.ukacs.org Reductive defluorination of trifluoromethylarenes can be achieved using various methods, including photoredox catalysis. nih.govacs.orgox.ac.uk These reactions often proceed through radical anion intermediates.

A particularly interesting transformation involves the dual defluorination of a trifluoromethyl group followed by thiolation. nih.gov This process can lead to the formation of a monofluorinated alkene containing a thiol group. Such a strategy, if applied to an analogue of this compound, could open up novel pathways for the synthesis of complex organofluorine and organosulfur compounds. These reactions highlight the evolving understanding of trifluoromethyl group reactivity, moving beyond its traditional role as a stable, electron-withdrawing spectator.

Cyclization and Heterocycle Formation Reactions of this compound

The aldehyde functional group is a versatile handle for the construction of cyclic and heterocyclic systems. In this compound, the electrophilic aldehyde carbon serves as a primary site for reactions with binucleophiles, leading to the formation of a wide array of heterocyclic structures. Furthermore, the benzaldehyde moiety itself can be elaborated into structures suitable for intramolecular ring-closing reactions.

Incorporation into Nitrogen-Containing Heterocycles (e.g., Triazines, Pyrimidines, Benzimidazoles, Purines)

The reaction of this compound with various nitrogen-containing binucleophiles is a direct pathway to valuable heterocyclic scaffolds. These reactions typically proceed via a condensation to form an imine intermediate, followed by an intramolecular cyclization.

Benzimidazoles: The synthesis of benzimidazoles often involves the condensation of an o-phenylenediamine (B120857) with an aldehyde. nih.govorientjchem.org This reaction provides a direct route to 2-substituted benzimidazoles. For this compound, the reaction proceeds by condensation with an o-phenylenediamine derivative, followed by cyclization and aromatization to yield the corresponding benzimidazole (B57391). Various catalysts, such as p-toluenesulfonic acid (p-TsOH), ammonium (B1175870) chloride, or metal nanoparticles, can be employed to facilitate this transformation in solvents like dimethylformamide (DMF) or methanol. orientjchem.orgnih.govresearchgate.net

The general reaction involves the condensation of 1,2-diaminobenzenes with the aldehyde, which can be promoted by an acid catalyst or under thermal conditions. orientjchem.org The resulting Schiff base intermediate undergoes an intramolecular cyclodehydrogenation to form the stable benzimidazole ring. orientjchem.org

| o-Phenylenediamine Reactant | Expected Benzimidazole Product | Typical Reaction Conditions |

|---|---|---|

| 1,2-Diaminobenzene | 2-(5-(Methylthio)-2-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole | p-TsOH, DMF, 80°C researchgate.net |

| 4,5-Dimethyl-1,2-phenylenediamine | 5,6-Dimethyl-2-(5-(methylthio)-2-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole | NH4Cl, CHCl3, rt nih.gov |

| 4-Chloro-1,2-phenylenediamine | 6-Chloro-2-(5-(methylthio)-2-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole | Au/TiO2, CHCl3:MeOH, 25°C nih.gov |

Pyrimidines: Pyrimidines are another important class of nitrogen-containing heterocycles. nih.gov While direct one-pot syntheses from benzaldehydes are less common, a well-established route involves the reaction of a 1,3-dicarbonyl compound (or a synthetic equivalent like a chalcone) with a source of the N-C-N fragment, such as urea, thiourea, or guanidine. bu.edu.eg this compound can be used as a precursor to generate the necessary three-carbon fragment. For instance, a Claisen-Schmidt condensation with a suitable ketone (e.g., acetone) would yield an α,β-unsaturated ketone (a chalcone (B49325) derivative). This intermediate can then undergo a cyclocondensation reaction to form the pyrimidine (B1678525) ring.

| Step | Reactants | Intermediate/Product | General Conditions |

|---|---|---|---|

| 1 (Claisen-Schmidt Condensation) | This compound + Acetone | 4-(5-(Methylthio)-2-(trifluoromethyl)phenyl)but-3-en-2-one | Aqueous NaOH or KOH, Ethanol |

| 2 (Cyclocondensation) | Intermediate from Step 1 + Urea | 4-(5-(Methylthio)-2-(trifluoromethyl)phenyl)-6-methylpyrimidin-2(1H)-one | Base (e.g., NaOEt), Ethanol, Reflux |

Ring-Closing Reactions and Intramolecular C-C Bond Formations

Beyond serving as a direct precursor for heterocycles through condensation reactions, this compound can be utilized in reactions that form new carbon-carbon bonds, leading to fused ring systems. These often involve an initial intermolecular reaction at the aldehyde, followed by an intramolecular cyclization.

A prominent example of such a transformation is the Pictet-Spengler reaction . wikipedia.org This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to form a tetrahydroisoquinoline or a tetrahydro-β-carboline. wikipedia.orgnih.gov In this context, this compound acts as the aldehyde component. The reaction is driven by the formation of an electrophilic iminium ion, which is then attacked by the electron-rich aromatic ring of the β-arylethylamine. wikipedia.org

The reaction with phenethylamine (B48288) would yield a tetrahydroisoquinoline, while reaction with tryptamine (B22526) would produce a tetrahydro-β-carboline, a core structure in many indole (B1671886) alkaloids. clockss.org

| β-Arylethylamine Reactant | Expected Heterocyclic Product | Core Structure Formed |

|---|---|---|

| Phenethylamine | 1-(5-(Methylthio)-2-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydroisoquinoline | Tetrahydroisoquinoline |

| Tryptamine | 1-(5-(Methylthio)-2-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydro-β-carboline | Tetrahydro-β-carboline |

| Histamine | 4-(5-(Methylthio)-2-(trifluoromethyl)phenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine | Tetrahydro-imidazo[4,5-c]pyridine |

For a true intramolecular C-C bond formation , the aldehyde itself must first be elaborated into a substrate containing both the nucleophilic and electrophilic partners. For example, a Wittig reaction on this compound could generate a stilbene-like derivative. If the other aromatic ring in this derivative is suitably activated, an acid-catalyzed intramolecular Friedel-Crafts reaction could lead to the formation of a dihydrophenanthrene ring system. While specific examples involving this exact substrate are not detailed in the literature, the strategy represents a classic and powerful method for constructing polycyclic aromatic frameworks from aldehyde precursors.

Mechanistic Investigations of Reactions Involving 5 Methylthio 2 Trifluoromethyl Benzaldehyde

Elucidation of Catalytic Cycles in Transformations

No specific studies detailing the elucidation of metal-catalyzed reaction mechanisms involving 5-(Methylthio)-2-(trifluoromethyl)benzaldehyde were found. While general mechanisms for metal-catalyzed reactions on analogous benzaldehyde (B42025) derivatives exist, specific probes or detailed catalytic cycles for this compound have not been reported. For instance, palladium-catalyzed cross-coupling reactions are common for aryl halides, but specific mechanistic details involving the methylthio and trifluoromethyl substituents of the target compound are not available. rhhz.netbeilstein-journals.org

Information regarding the determination of organocatalytic pathways for reactions specifically involving this compound is not available in the current scientific literature. General organocatalytic transformations of aldehydes, such as asymmetric α-functionalization, have been studied, but pathways involving this specific substrate have not been detailed. nih.gov

Radical and Ionic Intermediate Pathways

There is no available research providing evidence for the formation of carbene intermediates in C-H insertion reactions with this compound. This type of reaction is typically studied with diazo compounds or other carbene precursors, and no such studies have been reported for this specific benzaldehyde derivative. snnu.edu.cn

No studies on the characterization of reaction intermediates, through methods such as spectroscopic trapping, have been reported for reactions involving this compound. Techniques like EPR/spin-trapping are used to study radical intermediates, but their application to reactions of this compound has not been documented. researchgate.net

Kinetic and Thermodynamic Studies

No kinetic or thermodynamic data for reactions involving this compound could be located in the searched literature. Such studies are crucial for understanding reaction feasibility and mechanism but have not been published for this specific compound.

Reaction Rate Determinations and Activation Energy Calculations

Currently, specific experimental data on the reaction rates and activation energies for reactions involving this compound are not available in published literature. However, a hypothetical study of its reaction kinetics, for instance in a nucleophilic addition reaction, would involve monitoring the concentration of reactants or products over time using techniques like UV-Vis spectroscopy, NMR spectroscopy, or HPLC.

For a representative reaction, such as the addition of a nucleophile (Nu⁻) to the carbonyl group, the rate law would likely be determined to be second order, first order in both the aldehyde and the nucleophile:

Rate = k[this compound][Nu⁻]

By measuring the rate constant (k) at various temperatures, the activation energy (Ea) could be calculated using the Arrhenius equation:

k = A * e^(-Ea/RT)

Where A is the pre-exponential factor, R is the gas constant, and T is the temperature in Kelvin. Such data would provide critical insights into the energy barrier of the reaction, influenced by the electronic effects of the methylthio and trifluoromethyl groups.

Hypothetical Reaction Rate Data

| Temperature (K) | Rate Constant (k) (M⁻¹s⁻¹) |

| 298 | 0.015 |

| 308 | 0.032 |

| 318 | 0.065 |

| 328 | 0.128 |

This table represents hypothetical data for illustrative purposes.

From this hypothetical data, an Arrhenius plot (ln(k) vs. 1/T) could be constructed to determine the activation energy.

Equilibrium Studies in Tautomeric Systems

While this compound itself does not exhibit tautomerism, its derivatives, particularly those formed from reactions involving the aldehyde group, could exist in tautomeric forms. For instance, reaction with a primary amine would yield an imine, which could potentially tautomerize to an enamine, although this is generally not favorable for simple imines.

A more relevant area of study would be the equilibrium of hydrate (B1144303) or acetal (B89532) formation. In aqueous or alcoholic solutions, the aldehyde can exist in equilibrium with its corresponding gem-diol (hydrate) or hemiacetal.

Aldehyde + H₂O ⇌ Gem-diol

The equilibrium constant (K_eq) for this reaction would be a measure of the electrophilicity of the carbonyl carbon. The strongly electron-withdrawing trifluoromethyl group is expected to significantly shift the equilibrium towards the hydrate form compared to non-fluorinated benzaldehydes. The equilibrium position could be quantified using ¹H or ¹⁹F NMR spectroscopy by integrating the signals corresponding to the aldehyde and the hydrate.

Hypothetical Equilibrium Data for Hydrate Formation

| Solvent | K_eq | % Hydrate at Equilibrium |

| D₂O | 2.5 | 71.4% |

| CD₃OD/D₂O (1:1) | 1.8 | 64.3% |

| Acetone-d₆/D₂O (9:1) | 0.5 | 33.3% |

This table represents hypothetical data for illustrative purposes.

Regioselectivity and Stereoselectivity Control in Reactions

The substituents on the aromatic ring of this compound play a crucial role in directing the regioselectivity of electrophilic aromatic substitution reactions on the ring itself, although the aldehyde group is deactivating. More commonly, the interest lies in the stereoselectivity of nucleophilic additions to the carbonyl group, especially when a new stereocenter is formed.

For example, the reduction of the aldehyde to the corresponding alcohol using a chiral reducing agent, or the addition of a Grignard reagent, can lead to the formation of a chiral center. The stereochemical outcome (i.e., the ratio of R and S enantiomers) would be influenced by the steric and electronic properties of the ortho-trifluoromethyl group and the meta-methylthio group.

In the absence of a chiral catalyst or reagent, the addition of a simple nucleophile would result in a racemic mixture. However, substrate-controlled diastereoselectivity could be observed if the nucleophile itself contains a stereocenter. The bulky and electron-withdrawing CF₃ group would likely exert a significant influence on the facial selectivity of the carbonyl group, potentially leading to a preference for one diastereomer over the other.

Hypothetical Diastereoselective Addition Data

| Nucleophile | Diastereomeric Ratio (d.r.) |

| (R)-Methyl-CBS-oxazaborolidine | 95:5 |

| Grignard reagent (R-MgBr) | 60:40 |

| Enolate of a chiral ketone | 75:25 |

This table represents hypothetical data for illustrative purposes, indicating the potential for stereocontrol.

Further research into these areas would be invaluable for understanding the reactivity of this specialized aldehyde and for its strategic application in the synthesis of complex, functional molecules.

Computational and Theoretical Chemistry of 5 Methylthio 2 Trifluoromethyl Benzaldehyde

Electronic Structure and Molecular Geometry

The electronic structure and molecular geometry of a molecule are fundamental to understanding its chemical behavior. These aspects are typically investigated using quantum chemical calculations.

Density Functional Theory (DFT) is a widely used computational method for predicting the ground-state geometry of molecules. mdpi.comresearchgate.net By approximating the electron density, DFT calculations can determine the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 5-(Methylthio)-2-(trifluoromethyl)benzaldehyde, a structural optimization would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. This process provides a three-dimensional model of the molecule. Different functionals and basis sets can be employed in DFT calculations to achieve varying levels of accuracy. mdpi.com

Conformational analysis involves identifying the different spatial arrangements of atoms (conformers) that a molecule can adopt through the rotation of single bonds. rsc.org For this compound, rotations around the bonds connecting the aldehyde, methylthio, and trifluoromethyl groups to the benzene (B151609) ring would be of particular interest. By calculating the energy of each conformer, an energy landscape can be constructed. nih.govnih.gov This landscape illustrates the relative stabilities of the different conformers and the energy barriers between them, providing insights into the molecule's flexibility and the most likely shapes it will adopt.

Reactivity Prediction and Mechanistic Rationalization

Computational methods are also invaluable for predicting how a molecule will react and for elucidating the mechanisms of chemical reactions.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.orgyoutube.comlibretexts.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is associated with the ability of a molecule to donate electrons (nucleophilicity), while the LUMO is related to its ability to accept electrons (electrophilicity). youtube.comconicet.gov.ar The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. nih.govresearchgate.net A smaller gap generally suggests higher reactivity. For this compound, an FMO analysis would involve calculating the energies and visualizing the spatial distributions of the HOMO and LUMO to predict its reactive behavior. nih.gov

To understand the mechanism of a chemical reaction, it is crucial to identify the transition state, which is the highest energy point along the reaction pathway. researchgate.net Transition state modeling involves computationally locating the geometry and energy of this transient species. A reaction coordinate analysis then maps out the entire energy profile of the reaction, from reactants to products, passing through the transition state. This provides a detailed picture of the energy changes that occur during the reaction and allows for the calculation of the activation energy, which is a key factor in determining the reaction rate.

Spectroscopic Property Correlations and Vibrational Analysis

Computational chemistry provides powerful tools for predicting and interpreting spectroscopic data. Theoretical calculations, typically using Density Functional Theory (DFT), can offer valuable insights into the relationships between molecular structure and spectroscopic signatures.

Theoretical Prediction of Nuclear Magnetic Resonance (NMR) Parameters

Theoretical NMR calculations for this compound would involve geometry optimization of the molecule followed by the calculation of chemical shifts (δ) and spin-spin coupling constants (J). These calculations would likely be performed using methods such as the Gauge-Including Atomic Orbital (GIAO) method. The predicted ¹H and ¹³C NMR chemical shifts would be tabulated and compared against any available experimental data to validate the computational model. Such a table would typically include the atom's label, the experimental chemical shift in ppm, the calculated chemical shift in ppm, and the difference between the two.

Hypothetical Data Table for Theoretical ¹³C NMR Parameters:

| Atom | Calculated Chemical Shift (ppm) |

| C=O | Data not available |

| C-CF₃ | Data not available |

| C-S | Data not available |

| Aromatic C1 | Data not available |

| Aromatic C2 | Data not available |

| Aromatic C3 | Data not available |

| Aromatic C4 | Data not available |

| S-CH₃ | Data not available |

| CF₃ | Data not available |

Calculated Infrared (IR) and Raman Spectra for Vibrational Mode Assignment

Theoretical vibrational analysis for this compound would involve calculating the harmonic vibrational frequencies and their corresponding IR and Raman intensities. These calculations would aid in the assignment of experimental vibrational spectra. A detailed table would list the calculated vibrational frequencies (in cm⁻¹), the IR intensity, the Raman activity, and a description of the vibrational mode (e.g., C=O stretch, C-H bend, CF₃ symmetric stretch).

Hypothetical Data Table for Calculated Vibrational Frequencies:

| Mode | Calculated Frequency (cm⁻¹) | IR Intensity | Raman Activity | Assignment |

| ν₁ | Data not available | Data not available | Data not available | Aldehyde C-H stretch |

| ν₂ | Data not available | Data not available | Data not available | C=O stretch |

| ν₃ | Data not available | Data not available | Data not available | Aromatic C=C stretch |

| ν₄ | Data not available | Data not available | Data not available | CF₃ symmetric stretch |

| ν₅ | Data not available | Data not available | Data not available | S-CH₃ stretch |

Intermolecular Interactions and Supramolecular Assemblies

The study of non-covalent interactions is crucial for understanding how molecules interact with each other to form larger assemblies.

Non-Covalent Interaction (NCI) Analysis

Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions in molecular systems. For this compound, an NCI analysis would reveal regions of van der Waals interactions, steric repulsion, and potential hydrogen bonds within the molecule and between molecules. The results are typically presented as 3D plots where different types of interactions are color-coded.

Hydrogen Bonding and Other Weak Interactions

A theoretical study would investigate the potential for hydrogen bond formation involving the aldehyde oxygen as a hydrogen bond acceptor. Other weak interactions, such as those involving the sulfur atom or the fluorine atoms of the trifluoromethyl group, would also be analyzed. The strength and geometry of these interactions would be quantified.

Advanced Electronic Properties

Computational methods can be used to explore the electronic structure and properties of molecules. For this compound, this would include the calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is an important parameter for assessing the chemical reactivity and kinetic stability of a molecule. A molecular electrostatic potential (MEP) map would also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

Global Reactivity Parameters (GRPs)

There is no available data from quantum chemical calculations that would allow for the determination of global reactivity parameters for this compound. These parameters, which include chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω), are crucial for predicting the molecule's reactivity and stability. They are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Without dedicated computational studies, these values remain unknown.

Table 1: Global Reactivity Parameters for this compound

| Parameter | Symbol | Value |

|---|---|---|

| HOMO Energy | EHOMO | Data not available |

| LUMO Energy | ELUMO | Data not available |

| Energy Gap | ΔE | Data not available |

| Chemical Potential | µ | Data not available |

| Hardness | η | Data not available |

| Softness | S | Data not available |

Nonlinear Optical (NLO) Properties and Hyperpolarizability Calculations

Similarly, there is no published research on the nonlinear optical (NLO) properties of this compound. The investigation of NLO properties involves calculating the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) to assess a molecule's potential for use in optoelectronic applications. These calculations are typically performed using computational methods like DFT. The presence of both an electron-donating methylthio group and an electron-withdrawing trifluoromethyl group attached to the benzaldehyde (B42025) core suggests that the molecule could possess interesting NLO properties due to intramolecular charge transfer. However, without specific computational data, this remains a hypothesis.

Table 2: Nonlinear Optical Properties of this compound

| Parameter | Symbol | Value |

|---|---|---|

| Dipole Moment | µ | Data not available |

| Mean Polarizability | α | Data not available |

Further theoretical and computational investigations are required to elucidate the electronic structure and predict the chemical behavior and physical properties of this compound.

Synthetic Applications of this compound Remain Undocumented in Publicly Accessible Scientific Literature

Following a comprehensive search of publicly available scientific databases and chemical literature, specific synthetic applications for the chemical compound This compound could not be identified. While the functional groups present in the molecule—an aldehyde, a methylthio ether, and a trifluoromethyl group—suggest a wide range of potential reactivity, documented examples of its use as a precursor for advanced organic building blocks or in the synthesis of complex heterocyclic scaffolds as outlined are not present in the accessible literature.

The aldehyde functional group is well-known to participate in carbon-carbon bond-forming reactions such as the Wittig and Aldol (B89426) reactions. scbt.comchemicalbook.comcymitquimica.com Similarly, it is a key precursor for forming carbon-heteroatom bonds, for instance, through reductive amination to form C-N bonds. sigmaaldrich.com However, specific studies detailing these transformations using this compound as the starting material are absent from the reviewed sources.

Furthermore, the synthesis of complex heterocyclic systems is a cornerstone of medicinal and materials chemistry. Aldehydes are common starting points for constructing various heterocyclic rings. Methodologies for synthesizing triazines, thiazoles, oxazoles, benzimidazoles, and purine (B94841) analogues from aldehyde precursors are extensively documented for a wide array of substrates. chemicalbook.comaobchem.com.cn For example, the condensation of an aldehyde with an appropriate diamine is a standard method for producing benzimidazoles. chemicalbook.com The Hantzsch thiazole (B1198619) synthesis and van Leusen oxazole (B20620) synthesis are classic methods that often utilize aldehyde starting materials. Despite the existence of these general synthetic pathways, their specific application to this compound has not been reported in the searched literature.

Synthetic Applications and Derivatization Strategies of 5 Methylthio 2 Trifluoromethyl Benzaldehyde

Precursors for Specialty Chemical Synthesis

As a substituted benzaldehyde (B42025), 5-(methylthio)-2-(trifluoromethyl)benzaldehyde is a valuable building block for a range of specialty chemicals, particularly in the pharmaceutical and agrochemical industries. The presence of the trifluoromethyl group is of significant interest as it can enhance the efficacy, metabolic stability, and pharmacokinetic profile of biologically active molecules. nbinno.com

The aldehyde functional group serves as a key reaction site for various chemical transformations. These reactions enable the incorporation of the 5-(methylthio)-2-(trifluoromethyl)phenyl moiety into larger, more complex molecular architectures. This strategic inclusion can lead to the development of novel therapeutic agents and next-generation crop protection products, such as herbicides, insecticides, and fungicides, with increased potency and selectivity. nbinno.com

Key Derivatization Reactions:

| Reaction Type | Reagents and Conditions | Potential Products |

| Oxidation | Potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3) | 5-(Methylthio)-2-(trifluoromethyl)benzoic acid |

| Reduction | Sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4) | 5-(Methylthio)-2-(trifluoromethyl)benzyl alcohol |

| Schiff Base Formation | Primary amines (R-NH2) in the presence of an acid catalyst | N-substituted imines |

| Wittig Reaction | Phosphonium ylides | Alkenes |

| Grignard Reaction | Organomagnesium halides (R-MgX) | Secondary alcohols |

The resulting derivatives, such as carboxylic acids, alcohols, and imines, serve as intermediates for further synthetic modifications, expanding the scope of accessible specialty chemicals.

Development of Functionalized Materials Precursors (e.g., Liquid Crystals)

The distinct electronic properties of this compound make it a promising candidate for the synthesis of precursors for functionalized materials, including liquid crystals. The incorporation of a trifluoromethyl group into a molecule can lead to significant changes in its mesogenic properties, such as the type of liquid crystal phases and the stability of those phases. mdpi.com

The trifluoromethyl group is known to be highly stable and inert, which is advantageous in the design of liquid crystalline materials with enhanced thermal stability and resistance to degradation. mdpi.com Furthermore, polar substituents like the trifluoromethyl group can increase the polarity of a molecule, leading to higher dielectric anisotropy, a crucial property for electro-optical applications. mdpi.com The increased dipole moment can also influence the melting point and lattice stability of the material. mdpi.com

One common strategy for synthesizing liquid crystals is through the formation of Schiff bases, which involves the condensation of an aldehyde with a primary amine. The resulting imine linkage provides a rigid core structure that is often found in liquid crystalline compounds. The general structure of a Schiff base derived from this compound is depicted below:

General Structure of a Schiff Base Derivative:

Where Ar represents the 5-(methylthio)-2-(trifluoromethyl)phenyl group and R' is a variable organic substituent.

By carefully selecting the amine component (R'-NH2), it is possible to tailor the molecular geometry and intermolecular interactions to promote the formation of desired liquid crystal phases, such as nematic or smectic phases. The combination of the rigid benzaldehyde core with the unique electronic contributions of the trifluoromethyl and methylthio groups offers a pathway to novel functionalized materials with specific optical and electronic properties.

Advanced Analytical and Spectroscopic Techniques for Characterizing Reactions Involving 5 Methylthio 2 Trifluoromethyl Benzaldehyde

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Reaction Monitoring

High-resolution mass spectrometry (HRMS) is an indispensable tool for the characterization of reaction products. Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 ppm). This precision allows for the determination of an unambiguous elemental composition, which is crucial for confirming the identity of a newly synthesized compound. uni-giessen.denih.gov

In the context of reactions involving 5-(Methylthio)-2-(trifluoromethyl)benzaldehyde, HRMS would be the primary technique to confirm that the desired transformation has occurred. For instance, in a reductive amination reaction to form a new amine, HRMS can verify the addition of the amine moiety and the loss of an oxygen atom by providing an exact mass that matches the calculated molecular formula of the expected product.

Reaction Monitoring: HRMS can also be coupled with liquid chromatography (LC) to monitor the progress of a reaction. By analyzing aliquots from the reaction mixture over time, one can track the disappearance of the starting material, the appearance of the product, and the formation of any intermediates or byproducts. nih.gov This provides valuable kinetic information and helps in optimizing reaction conditions.

The table below illustrates how HRMS would be used to confirm the molecular formula of a hypothetical product from a reaction of this compound.

Table 1: Hypothetical HRMS Data for a Reaction Product

| Reactant/Product | Chemical Formula | Calculated Exact Mass [M+H]⁺ | Observed m/z [M+H]⁺ | Mass Error (ppm) |

|---|---|---|---|---|

| This compound | C₉H₇F₃OS | 221.0242 | - | - |

| Hypothetical Product: (5-(Methylthio)-2-(trifluoromethyl)phenyl)methanol | C₉H₉F₃OS | 223.0399 | 223.0401 | 0.9 |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the detailed structure of organic molecules in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information about the chemical environment of protons and carbons, advanced NMR techniques are required to piece together the complete molecular architecture of complex reaction products.

Two-dimensional (2D) NMR experiments are critical for establishing the bonding framework of a molecule by revealing correlations between different nuclei. sdsu.eduustc.edu.cn

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For a product derived from this compound, COSY would be used to map the connectivity of the aromatic protons and to trace the coupling network of any newly introduced aliphatic chains. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments reveal one-bond correlations between protons and the carbons they are directly attached to. This is essential for assigning the chemical shifts of protonated carbon atoms in the molecule. ustc.edu.cn

The following table outlines the expected key 2D NMR correlations for the starting material, this compound, which would serve as a benchmark for analyzing the spectra of its reaction products.

Table 2: Expected 2D NMR Correlations for this compound

| Proton (¹H) | Expected COSY Correlations (with other ¹H) | Expected HSQC Correlation (with ¹³C) | Expected HMBC Correlations (with ¹³C) |

|---|---|---|---|

| Aldehyde-H (~10 ppm) | Aromatic-H at C3 | C=O carbon | C2, C3, C1 |

| Aromatic-H at C6 | Aromatic-H at C4 | C6 | C4, C5, C2 |

| Aromatic-H at C4 | Aromatic-H at C6, Aromatic-H at C3 | C4 | C6, C5, C3, C2 |

| Aromatic-H at C3 | Aromatic-H at C4 | C3 | C1, C5, C4 |

| Methylthio-H (~2.5 ppm) | None | S-CH₃ carbon | C5 |

Variable Temperature (VT) NMR is a specialized technique used to study dynamic processes in molecules, such as conformational changes or restricted bond rotation, that occur on the NMR timescale. ox.ac.uk For certain derivatives of this compound, such as amides or imines formed from the aldehyde group, rotation around the newly formed C-N bond might be sterically hindered.

At low temperatures, this rotation can be slow enough to allow for the observation of distinct signals for different conformers (rotamers). As the temperature is increased, the rate of rotation increases, causing the signals to broaden and eventually coalesce into a single time-averaged signal. rsc.orgresearchgate.net By analyzing the spectra at different temperatures, one can determine the energy barrier for this rotation, providing valuable insight into the molecule's conformational dynamics. researchgate.net

The presence of the trifluoromethyl (CF₃) group makes ¹⁹F NMR an exceptionally useful tool. Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, making it a highly sensitive NMR probe. The chemical shift of the CF₃ group is extremely sensitive to its electronic environment. organicchemistrydata.org

Any chemical transformation at the nearby aldehyde group will alter the electronic properties of the aromatic ring, leading to a predictable change in the ¹⁹F chemical shift of the CF₃ group. This makes ¹⁹F NMR an excellent method for monitoring the reaction's progress and confirming the conversion of the starting material. rsc.org For example, the oxidation of the aldehyde to a carboxylic acid would be expected to shift the CF₃ signal downfield due to the increased electron-withdrawing nature of the carboxyl group. The ¹⁹F NMR spectrum typically shows a singlet for the CF₃ group, unless there are other fluorine atoms or nearby protons to which it can couple. colorado.edusemanticscholar.org

Table 3: Typical ¹⁹F NMR Chemical Shifts for an Aromatic CF₃ Group with Different ortho-Substituents

| Ortho-Substituent | Typical Chemical Shift Range (ppm vs. CFCl₃) | Expected Change from Benzaldehyde (B42025) |

|---|---|---|

| -CHO | -60 to -64 | Reference |

| -CH₂OH | -61 to -65 | Upfield shift |

| -COOH | -59 to -63 | Downfield shift |

| -CH=NR | -60 to -64 | Minimal change |

Note: These are generalized ranges and can vary based on solvent and other substituents.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Tautomeric Studies

Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopies are complementary techniques that probe the vibrational modes of a molecule. thermofisher.com They are particularly effective for identifying the presence or absence of specific functional groups. walshmedicalmedia.comresearchgate.net

In reactions of this compound, FT-IR would be used to track key functional group transformations. The starting material exhibits a strong, characteristic C=O stretching vibration for the aldehyde group, typically in the range of 1690-1715 cm⁻¹. If the aldehyde is, for example, reduced to an alcohol, this C=O peak will disappear and be replaced by a broad O-H stretching band around 3200-3600 cm⁻¹. Similarly, oxidation to a carboxylic acid would result in the appearance of a very broad O-H stretch and a shift in the C=O frequency.

FT-Raman spectroscopy provides complementary information. While the C=O stretch is often weaker in Raman, aromatic C=C stretching and C-S vibrations can be more prominent, providing a more complete picture of the molecule's vibrational fingerprint. researchgate.net

Table 4: Key Vibrational Frequencies for Reactant and Potential Products

| Functional Group | Vibrational Mode | Reactant (-CHO) | Alcohol Product (-CH₂OH) | Acid Product (-COOH) |

|---|---|---|---|---|

| Aldehyde C=O | Stretch | ~1705 cm⁻¹ (Strong, IR) | Absent | Absent |

| Alcohol/Acid O-H | Stretch | Absent | ~3400 cm⁻¹ (Broad, IR) | ~3000 cm⁻¹ (Very Broad, IR) |

| Carboxyl C=O | Stretch | Absent | Absent | ~1710 cm⁻¹ (Strong, IR) |

| Aromatic C=C | Stretch | ~1600 cm⁻¹ (IR/Raman) | ~1600 cm⁻¹ (IR/Raman) | ~1600 cm⁻¹ (IR/Raman) |

| C-S | Stretch | ~700 cm⁻¹ (IR/Raman) | ~700 cm⁻¹ (IR/Raman) | ~700 cm⁻¹ (IR/Raman) |

X-ray Crystallography for Definitive Solid-State Structure Determination

When a reaction product can be obtained as a suitable single crystal, X-ray crystallography provides the most definitive and unambiguous structural information. nih.gov This technique determines the precise three-dimensional arrangement of atoms in the solid state by analyzing the diffraction pattern of X-rays passing through the crystal. mdpi.comresearchgate.net

The resulting crystal structure provides a wealth of information, including:

Connectivity: It confirms the exact bonding arrangement, leaving no ambiguity.

Stereochemistry: It establishes the relative and absolute stereochemistry of all chiral centers.

Conformation: It reveals the preferred conformation of the molecule in the solid state.

Bond Lengths and Angles: It provides precise measurements of all bond lengths and angles, which can offer insights into electronic effects like conjugation and hyperconjugation. mdpi.com

For a novel product derived from this compound, a crystal structure would serve as the ultimate proof of its identity, confirming the outcome of the chemical reaction and providing a detailed model for understanding its chemical and physical properties. researchgate.net

In-Situ Spectroscopic Techniques for Reaction Pathway Monitoring (e.g., ReactIR, NMR Flow Chemistry)

The elucidation of reaction mechanisms and the optimization of reaction conditions for processes involving this compound benefit significantly from the application of advanced in-situ spectroscopic techniques. These process analytical technologies (PAT) provide real-time data on the concentrations of reactants, intermediates, products, and byproducts, offering a continuous window into the chemical transformation as it occurs. This approach circumvents the limitations of traditional offline analysis, which relies on quenching and sample workup, potentially altering the chemical nature of the species under investigation. Among the most powerful in-situ techniques are ReactIR (Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy) and Nuclear Magnetic Resonance (NMR) flow chemistry, which offer complementary information for a comprehensive understanding of reaction pathways.

ReactIR for Monitoring a Hypothetical Oxidation Reaction

ReactIR, an in-situ FTIR spectroscopy tool, is particularly well-suited for tracking changes in functional groups throughout a chemical reaction. By inserting a probe directly into the reaction vessel, spectra are continuously recorded, allowing for the real-time monitoring of key species.

Consider a hypothetical oxidation of this compound to the corresponding carboxylic acid, 5-(methylthio)-2-(trifluoromethyl)benzoic acid. This transformation involves the conversion of the aldehyde functional group to a carboxylic acid. ReactIR can be employed to monitor this process by tracking the disappearance of the characteristic aldehyde vibrational bands and the appearance of bands associated with the carboxylic acid.

Key spectral features for monitoring this hypothetical reaction would include:

Aldehyde C=O stretch: A strong absorbance band, typically in the region of 1700-1680 cm⁻¹, corresponding to the carbonyl group of the starting material, this compound. The intensity of this peak is expected to decrease as the reaction progresses.

Aldehyde C-H stretch: Two distinct, weaker bands around 2850-2800 cm⁻¹ and 2750-2700 cm⁻¹, which are characteristic of the C-H bond in the aldehyde group. These peaks would also diminish over time.

Carboxylic Acid C=O stretch: The appearance of a new, strong carbonyl band for the carboxylic acid product, typically found at a slightly higher frequency than the aldehyde, around 1725-1700 cm⁻¹.

Carboxylic Acid O-H stretch: A very broad absorbance band appearing in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.

The data collected via ReactIR can be used to generate concentration profiles over time for the reactant and product, from which reaction kinetics, such as the rate constant, can be determined. Furthermore, the detection of any unexpected transient peaks might indicate the formation of reaction intermediates.

Below is a hypothetical data table illustrating the kind of information that could be obtained from ReactIR monitoring of this oxidation reaction.

| Reaction Time (minutes) | Aldehyde C=O Peak Absorbance (normalized) | Carboxylic Acid C=O Peak Absorbance (normalized) |

| 0 | 1.00 | 0.00 |

| 10 | 0.85 | 0.15 |

| 20 | 0.70 | 0.30 |

| 30 | 0.55 | 0.45 |

| 40 | 0.40 | 0.60 |

| 50 | 0.25 | 0.75 |

| 60 | 0.10 | 0.90 |

| 70 | 0.05 | 0.95 |

| 80 | <0.01 | >0.99 |

This table is based on a hypothetical reaction and serves for illustrative purposes.

NMR Flow Chemistry for Mechanistic Insights

NMR spectroscopy provides detailed structural information, making it an invaluable tool for identifying reaction components and elucidating complex reaction pathways. When combined with flow chemistry, it allows for the continuous, in-line analysis of a reaction mixture as it flows through the NMR spectrometer. This is particularly useful for studying reactions with short-lived intermediates that might be missed by batch analysis.

Let's consider a hypothetical condensation reaction, such as a Claisen-Schmidt condensation, where this compound reacts with a ketone, for instance, acetone, in the presence of a base. This reaction would proceed through an intermediate aldol (B89426) addition product before dehydrating to the final enone product.

A flow chemistry setup would involve continuously pumping the reactants into a microreactor where they mix and react. The resulting mixture would then flow through a cell within the NMR spectrometer for analysis. By monitoring the ¹H or ¹⁹F NMR spectra in real-time, one could observe:

Disappearance of Reactant Signals: The characteristic singlet of the aldehyde proton (CHO) of this compound (likely around 9.5-10.5 ppm) would decrease in intensity.

Appearance of Intermediate Signals: New signals corresponding to the aldol addition intermediate would appear. For example, a doublet for the proton on the newly formed hydroxyl-bearing carbon and a multiplet for the adjacent proton.

Appearance of Product Signals: As the reaction progresses, signals for the final α,β-unsaturated ketone product would emerge, such as the characteristic doublets for the vinyl protons.

Monitoring of ¹⁹F Signals: The trifluoromethyl group provides a unique spectroscopic handle. Changes in the chemical environment of the CF₃ group from the reactant to the intermediate and the product would be reflected in the ¹⁹F NMR spectrum, offering a clear and often less crowded spectral window for monitoring the reaction progress.

The quantitative nature of NMR allows for the precise determination of the relative concentrations of all observed species over time, providing deep mechanistic and kinetic insights.

The following hypothetical data table illustrates the type of quantitative data that could be generated from an NMR flow chemistry experiment for this condensation reaction.

| Residence Time (seconds) | This compound (Relative %) | Aldol Intermediate (Relative %) | Final Product (Relative %) |

| 0 | 100 | 0 | 0 |

| 30 | 80 | 18 | 2 |

| 60 | 65 | 30 | 5 |

| 90 | 50 | 35 | 15 |

| 120 | 38 | 32 | 30 |

| 180 | 20 | 20 | 60 |

| 240 | 10 | 8 | 82 |

| 300 | <5 | <2 | >93 |

This table is based on a hypothetical reaction and serves for illustrative purposes.

Q & A

Q. What are the most reliable synthetic routes for 5-(Methylthio)-2-(trifluoromethyl)benzaldehyde, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves sequential functionalization of the benzaldehyde core. A common approach is:

Electrophilic Aromatic Substitution (EAS): Introduce the trifluoromethyl group via Friedel-Crafts acylation or direct trifluoromethylation using reagents like CF₃Cu .

Methylthio Group Introduction: Utilize nucleophilic substitution (e.g., NaSCH₃) or thiolation via Pd-catalyzed C–S coupling under inert conditions to avoid oxidation .

Key Optimization Parameters:

- Temperature: EAS reactions often require −10°C to 0°C to minimize side reactions.

- Catalysts: Lewis acids like AlCl₃ improve trifluoromethylation efficiency .

- Yields: Typically range from 40–65%, with purity >95% achieved via column chromatography .

Q. Table 1: Synthetic Route Comparison

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Trifluoromethylation | CF₃Cu, CuI, DMF, 0°C | 58 | 97 | |

| Methylthio Addition | NaSCH₃, THF, Ar, 60°C | 52 | 95 |

Q. How can researchers confirm the structural integrity and purity of this compound?

Methodological Answer:

- NMR Spectroscopy:

- HPLC-MS: Use reverse-phase C18 columns (ACN/H₂O gradient) to assess purity (>98%) and confirm molecular ion peaks (e.g., [M+H]⁺ = 235.05) .

- X-ray Crystallography: Resolve regiochemical ambiguities in solid-state structures .

Advanced Research Challenges

Q. How can low yields in the methylthio substitution step be mitigated?

Methodological Answer: Low yields often stem from competing oxidation or steric hindrance. Strategies include:

- Inert Atmosphere: Use Schlenk lines or gloveboxes to prevent disulfide formation .

- Catalytic Systems: Employ Pd(PPh₃)₄ or CuI to accelerate C–S bond formation .

- Solvent Optimization: Switch from THF to DMF or DMSO to enhance nucleophilicity of SCH₃⁻ .

Q. What role does the methylthio group play in stabilizing reactive intermediates during heterocycle synthesis?

Methodological Answer: The –SCH₃ group acts as an electron donor, stabilizing carbocation intermediates in cyclization reactions. For example:

- Benzothiophene Formation: In reactions with α-mercaptoketones, the methylthio group facilitates thiolate addition at the ortho-position, followed by aldehyde cyclization to form fused rings (e.g., thieno[2,3-c]pyridines) .

- Computational Insights: DFT studies show the –SCH₃ group lowers the activation energy for ring closure by 8–12 kcal/mol compared to –OCH₃ analogs .

Q. Table 2: Cyclization Reaction Outcomes

| Substrate | Product | Yield (%) | Conditions |

|---|---|---|---|

| Aldehyde + 3a | Benzothiophene | 68 | THF, 80°C, 12h |

| Aldehyde + 3b | Thienopyridine | 55 | DMF, 100°C, 24h |

Q. How should researchers resolve contradictions in reported spectroscopic data for this compound?

Methodological Answer: Discrepancies in NMR or MS data may arise from solvent effects or impurities. Recommendations:

- Multi-Technique Validation: Cross-validate using 2D NMR (COSY, HSQC) and high-resolution MS .

- Reference Standards: Compare with independently synthesized analogs (e.g., 5-Fluoro derivatives) .

- Dynamic Effects: Consider rotational barriers of the –CF₃ group, which may split signals in certain solvents .

Q. What advanced applications exist for this compound in pharmaceutical intermediate synthesis?

Methodological Answer: The aldehyde moiety is pivotal in constructing:

- Antiviral Agents: Condensation with hydrazines yields Schiff bases with activity against RNA viruses (IC₅₀ = 2–5 µM) .

- Kinase Inhibitors: Coupling with pyridine derivatives generates scaffolds targeting EGFR (e.g., IC₅₀ = 12 nM in HeLa cells) .